molecular formula C15H17N5O B2903782 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2310209-18-6

3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2903782
CAS No.: 2310209-18-6
M. Wt: 283.335
InChI Key: YECJKVQGXVAVMM-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a bicyclic octane system, and a pyrazine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the imidazole ring, the construction of the bicyclic octane system, and the attachment of the pyrazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as a modulator of enzymatic activity. It can interact with specific enzymes, altering their function and providing insights into enzyme mechanisms and regulation.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including inflammatory conditions and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, catalysts, and other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting or modulating their activity. The bicyclic octane system provides structural rigidity, enhancing the compound’s binding affinity and specificity. The pyrazine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of pyrazine.

    ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyrimidin-2-yl)methanone: Contains a pyrimidine ring, offering different electronic properties.

Uniqueness

The uniqueness of 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both imidazole and pyrazine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(14-9-16-3-4-18-14)20-11-1-2-12(20)8-13(7-11)19-6-5-17-10-19/h3-6,9-13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECJKVQGXVAVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC=CN=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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